Cas no 1185299-61-9 ({1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride)

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride structure
1185299-61-9 structure
商品名:{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
CAS番号:1185299-61-9
MF:C14H28N2O2.2[HCl]
メガワット:329.3062
CID:1076171
PubChem ID:45075079

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 化学的及び物理的性質

名前と識別子

    • {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy -drofuran-2-ylmethyl)amine dihydrochloride
    • 1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
    • 1185299-61-9
    • 1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(oxolan-2-ylmethyl)methanamine;dihydrochloride
    • {[1-(2-methoxyethyl)piperidin-4-yl]methyl}(oxolan-2-ylmethyl)amine dihydrochloride
    • {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine dihydrochloride
    • 1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanaminedihydrochloride
    • {[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
    • {1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
    • MDL: MFCD06800924
    • インチ: InChI=1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H
    • InChIKey: XLJMVHHETOGDKK-UHFFFAOYSA-N
    • ほほえんだ: COCCN1CCC(CC1)CNCC2CCCO2.Cl.Cl

計算された属性

  • せいみつぶんしりょう: 328.1684336g/mol
  • どういたいしつりょう: 328.1684336g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 218
  • 共有結合ユニット数: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.7Ų

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride セキュリティ情報

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM487918-1g
1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
1185299-61-9 97%
1g
$217 2023-02-18
TRC
M304545-50mg
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
1185299-61-9
50mg
$ 115.00 2022-06-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016447-500mg
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
1185299-61-9
500mg
2991.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
016447-500mg
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride
1185299-61-9
500mg
2991CNY 2021-05-07
TRC
M304545-5mg
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
1185299-61-9
5mg
$ 50.00 2022-06-04
Chemenu
CM487918-5g
1-(1-(2-Methoxyethyl)piperidin-4-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine dihydrochloride
1185299-61-9 97%
5g
$644 2023-02-18
TRC
M304545-10mg
{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride
1185299-61-9
10mg
$ 65.00 2022-06-04

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochloride 関連文献

{1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahy-drofuran-2-ylmethyl)amine Dihydrochlorideに関する追加情報

Research Brief on 1185299-61-9 and 1-(2-Methoxyethyl)piperidin-4-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine Dihydrochloride

The chemical compound 1185299-61-9, also known as {1-(2-Methoxyethyl)piperidin-4-ylmethyl}(tetrahydrofuran-2-ylmethyl)amine Dihydrochloride, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. The following brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview for researchers and industry professionals.

Recent studies have focused on the pharmacological properties of 1185299-61-9, particularly its affinity for specific receptor subtypes. Preliminary in vitro assays indicate that the compound exhibits high selectivity for certain G-protein-coupled receptors (GPCRs), which are critical in neurotransmission and neuroregulation. The dihydrochloride salt form enhances its solubility and bioavailability, making it a viable candidate for further preclinical development. Researchers have also explored its potential in addressing neurological disorders such as Parkinson's disease and schizophrenia, where modulation of dopaminergic and serotonergic pathways is crucial.

The synthesis and optimization of 1185299-61-9 have been detailed in several recent publications. A key challenge in its development has been achieving stereochemical purity, as the compound's activity is highly dependent on its configuration. Advanced chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the integrity of the final product. Additionally, computational modeling has played a pivotal role in understanding the compound's binding interactions at the molecular level, providing insights for further structural modifications.

In vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic profiles. Animal models have demonstrated favorable blood-brain barrier penetration, a critical factor for CNS-targeted therapeutics. However, dose-dependent side effects, such as mild cardiovascular perturbations, have been observed, necessitating careful optimization of dosing regimens. These findings underscore the importance of balancing efficacy and safety in the development of 1185299-61-9 as a therapeutic agent.

Looking ahead, the research community is optimistic about the translational potential of 1185299-61-9. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through clinical trials. Future studies will likely focus on expanding its therapeutic indications and exploring combination therapies with existing drugs. As the body of evidence grows, 1185299-61-9 may emerge as a cornerstone in the treatment of complex neurological and psychiatric conditions.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量